Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a triazolo-pyridazine core linked to a 4-fluorophenyl group and a benzoate ester via a thioacetamido bridge. Its structure combines a triazolo[4,3-b]pyridazine scaffold—known for bioactivity in medicinal chemistry—with a fluorinated aromatic system and an ester moiety, which may enhance metabolic stability and target binding .
Properties
IUPAC Name |
methyl 4-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c1-30-21(29)14-4-8-16(9-5-14)23-18(28)12-31-19-11-10-17-24-25-20(27(17)26-19)13-2-6-15(22)7-3-13/h2-11H,12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESUVKNCUYSLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyridazine core. This can be achieved by reacting 4-fluorophenylhydrazine with a suitable pyridazine derivative under acidic conditions to form the triazolopyridazine ring system. The resulting intermediate is then subjected to thiolation using a thiolating agent such as thiourea to introduce the thioacetamido group. Finally, the benzoate ester is introduced through esterification with methyl 4-aminobenzoate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may involve continuous flow processes to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thioacetamido group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Biology: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Industry: The compound is explored for its potential use in the development of new drugs and as a chemical intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of cellular pathways involved in cell proliferation, apoptosis, and inflammation. The fluorophenyl group may enhance the compound’s binding affinity to its targets, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Triazolo-Pyridazine vs. Triazolo-Pyrimidine
The compound ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate (CAS 863457-91-4) replaces the pyridazine ring with a pyrimidine system. Its molecular weight (466.5 g/mol) is slightly higher than the target compound, which may influence solubility .
Triazolo-Thiadiazole Hybrids
Compound 3-(3,4-dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (9a) features a triazolo-thiadiazole core instead of triazolo-pyridazine. The thiadiazole ring introduces additional sulfur atoms, enhancing lipophilicity and possibly improving membrane permeability. However, the absence of a pyridazine system may reduce π-π stacking interactions with biological targets .
Substituent Variations
Fluorophenyl vs. Methoxyphenyl
Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate (CAS 852376-54-6) substitutes the 4-fluorophenyl group with a 4-methoxyphenyl moiety. The methoxy group’s electron-donating nature increases electron density on the aromatic ring, which could modulate receptor binding affinity compared to the electron-withdrawing fluorine substituent. The molecular weight (463.5 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic profiles .
Benzoate Ester Modifications
Ethyl benzoate derivatives like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) replace the thioacetamido linker with phenethylamino or phenethylthio groups. For instance, I-6373’s isoxazole ring may engage in hydrogen bonding distinct from triazolo systems .
Functional Group Comparisons
Thioacetamido vs. Sulfonylurea Linkers
Pesticidal compounds like triflusulfuron-methyl and metsulfuron-methyl () utilize sulfonylurea linkers instead of thioacetamido groups. The sulfonylurea moiety is critical for herbicidal activity via acetolactate synthase inhibition, whereas the thioacetamido group in the target compound may favor interactions with bacterial or fungal targets .
Structural and Pharmacological Data Table
Key Research Findings
- Electronic Effects : Fluorine substituents enhance metabolic stability and electron-deficient aromatic systems, favoring interactions with hydrophobic enzyme pockets .
- Ester Groups : Methyl/ethyl benzoate esters balance solubility and membrane permeability, with methyl esters offering slightly higher volatility .
Biological Activity
Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound's structure features a triazole ring fused with a pyridazine moiety, which is known to enhance biological activity. The presence of the 4-fluorophenyl group is significant for its pharmacological properties. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired structural configuration.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Derivatives of triazole and pyridazine are noted for their antibacterial and antifungal properties. For instance, studies have shown that certain triazolo derivatives demonstrate significant inhibition against Escherichia coli and Staphylococcus aureus with inhibition zones measured in millimeters (mm) .
- Anticancer Potential : Some triazole-containing compounds have been investigated for their anticancer activities. They may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .
- Anti-inflammatory Effects : Compounds with similar structures have also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of several triazolo derivatives against common bacterial strains. The results indicated that compounds with fluorinated phenyl groups showed enhanced activity compared to their non-fluorinated counterparts. The disc diffusion method was employed to assess the antibacterial properties, revealing significant inhibition against pathogens such as E. coli and S. aureus.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 20 | 50 |
| Compound B | S. aureus | 18 | 60 |
| Methyl 4-(...) | E. coli | 25 | 40 |
| Methyl 4-(...) | S. aureus | 22 | 45 |
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that Methyl 4-(...) could inhibit cell growth significantly. The compound's mechanism was linked to the induction of apoptosis via caspase activation pathways.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal highlighted the synthesis of various triazolo derivatives and their antimicrobial testing against multiple strains. The study concluded that modifications in the phenyl ring significantly influenced antibacterial activity .
- Case Study on Anticancer Properties : Another research effort focused on evaluating the anticancer potential of triazolo derivatives, demonstrating that specific substitutions could enhance cytotoxicity against breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
